molecular formula C13H8F2O2 B1463628 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1179915-95-7

3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1463628
CAS No.: 1179915-95-7
M. Wt: 234.2 g/mol
InChI Key: OZLFLMRQFLRQRA-UHFFFAOYSA-N
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Description

3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 1179915-95-7) is a high-value biphenyl derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H8F2O2 and a molecular weight of 234.20 g/mol, this compound serves as a crucial synthetic intermediate . The presence of both a carboxylic acid group and two fluorine atoms on the aromatic rings makes it a versatile building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents. This compound is recognized for its role in scientific research, including studies on molecular photosensitization . Furthermore, its structural characteristics suggest potential application in the development of compounds that interact with specific protein targets, such as transthyretin . As a key scaffold, it enables researchers to explore structure-activity relationships and develop novel bioactive molecules. Please handle this product with care. It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-fluoro-4-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLFLMRQFLRQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673360
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179915-95-7
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

A widely used method for synthesizing biphenyl carboxylic acids involves Suzuki–Miyaura cross-coupling between a bromobenzoic acid derivative and a fluorinated aryl boronic acid. For example, 4-bromobenzoic acid can be coupled with 3,3'-difluorophenylboronic acid under palladium catalysis to yield the desired biphenyl carboxylic acid.

Key reaction conditions include:

  • Catalyst: PdCl₂ supported on water-soluble fullerene derivatives (e.g., C60-TEGs/PdCl₂) or Pd(OAc)₂.
  • Base: Potassium carbonate (K₂CO₃) is preferred due to cost-effectiveness and good yields compared to Cs₂CO₃ or Na₂CO₃.
  • Solvent: A mixture of water and organic solvents such as dioxane or dimethylformamide (DMF).
  • Temperature: Typically 80–120°C.
  • Reaction time: Approximately 4 hours under inert atmosphere (argon or nitrogen).

This method offers green chemistry advantages with water-soluble catalysts and mild conditions, achieving moderate to high yields of biphenyl carboxylic acids.

Ester Hydrolysis to Obtain Carboxylic Acid

In some protocols, the biphenyl carboxylic acid is first synthesized as a methyl ester intermediate, which is then hydrolyzed to the acid. For example, methyl 3,3'-difluoro-[1,1'-biphenyl]-4-carboxylate can be hydrolyzed using aqueous sodium hydroxide in dioxane at 60°C with stirring until the reaction completes. The reaction mixture is then acidified to precipitate the carboxylic acid.

Typical conditions:

Step Conditions Notes
Hydrolysis solvent 1,4-Dioxane and 1 M aqueous NaOH Equal volumes
Temperature 60°C Mild heating
Reaction time Until completion (several hours) Monitored by TLC or HPLC
Workup Acidification with HCl, extraction Drying over MgSO₄, evaporation

This method yields the free acid with moderate overall yield (~12% reported in similar fluorinated biphenyl acids).

Direct Fluorination and Carboxylation

Alternative approaches may involve direct fluorination of biphenyl intermediates followed by carboxylation. However, these methods are less common for 3,3'-difluoro substitution due to regioselectivity challenges and potential over-fluorination. Instead, fluorinated boronic acids or halides are preferred as starting materials to ensure precise substitution patterns.

Step Reagents/Conditions Yield (%) Notes
Suzuki–Miyaura coupling 4-bromobenzoic acid + 3,3'-difluorophenylboronic acid, PdCl₂ catalyst, K₂CO₃ base, water/dioxane, 80–120°C, 4 h Moderate to high (not explicitly stated for 3,3'-difluoro) Green catalyst options available
Esterification (optional) Methyl ester formation via methyl bromobenzoate precursor Intermediate for hydrolysis step
Ester hydrolysis 1 M NaOH in dioxane, 60°C, stirring ~12% Hydrolysis to free acid, moderate yield
  • The choice of base significantly affects yield; potassium carbonate is preferred over sodium carbonate or bicarbonate due to better yields and cost considerations.
  • Water-soluble fullerene-supported palladium catalysts have proven effective in Suzuki coupling, enabling greener and more sustainable synthesis routes.
  • Hydrolysis of methyl esters under mild alkaline conditions is a reliable method to obtain the free carboxylic acid without harsh conditions that could degrade sensitive fluorinated compounds.
  • Purification typically involves flash column chromatography and acid-base extraction to isolate the pure acid.

The preparation of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is efficiently achieved via Suzuki–Miyaura cross-coupling of fluorinated boronic acids with bromobenzoic acid derivatives, followed by hydrolysis of ester intermediates when applicable. Optimization of catalyst, base, and reaction conditions allows for environmentally friendly and scalable synthesis with moderate to good yields. The use of water-soluble palladium catalysts and mild hydrolysis conditions enhances the sustainability and practicality of the process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.

    Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Reduction: Formation of 3,3’-Difluoro-[1,1’-biphenyl]-4-methanol.

    Oxidation: Formation of 3,3’-Difluoro-[1,1’-biphenyl]-4-aldehyde or 3,3’-Difluoro-[1,1’-biphenyl]-4-ketone.

Scientific Research Applications

Pharmaceutical Applications

The compound is notable for its biological activity, particularly in drug development. Its structural features allow for interactions with various biological targets, making it a candidate for active pharmaceutical ingredients (APIs).

Case Study: Anticancer Activity

Recent studies have shown that derivatives of biphenyl compounds exhibit anticancer properties. For instance, research indicated that 3,3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid analogs demonstrated cytotoxic effects against specific cancer cell lines. The fluorine atoms enhance the compound's lipophilicity and binding affinity to target proteins, potentially improving therapeutic efficacy.

Materials Science Applications

In materials science, this compound can serve as a building block for advanced materials such as metal-organic frameworks (MOFs) and polymers.

Table: Comparison of Biphenyl Derivatives in Material Science

Compound NameApplication AreaUnique Properties
This compoundMOF SynthesisHigh stability and tunable porosity
4-Fluoro-[1,1'-biphenyl]-4-carboxylic acidConductive PolymersEnhanced electrical conductivity
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acidPhotonic ApplicationsSuperior optical properties due to multiple fluorination

The unique fluorination pattern of this compound allows for enhanced electronic properties in materials applications.

Agrochemical Applications

Research indicates that this compound could be utilized in the development of agrochemicals with improved efficacy. Its ability to interact with biological systems makes it a candidate for herbicides or pesticides.

Case Study: Herbicide Development

A study focused on synthesizing derivatives of this compound for use as herbicides showed promising results in inhibiting weed growth while being less harmful to crops. This dual functionality is crucial for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

Fluorine substitution patterns significantly influence electronic, steric, and supramolecular properties:

  • 3',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (): Symmetric fluorine substitution at 3' and 5' positions enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs. This symmetry may improve crystallinity in MOFs.
  • 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 505082-81-5, ): Adjacent fluorine atoms at 3' and 4' positions introduce ortho effects , which may hinder rotational freedom and alter π-π stacking in solid-state applications.

Physical and Chemical Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa (Estimated) Key Applications
3',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 3',5' C₁₃H₈F₂O₂ 234.20 Not reported ~2.8 MOF linkers, synthetic intermediates
4′-Fluoro-[1,1′-biphenyl]-3-carboxylic acid 4′ C₁₃H₉FO₂ 216.21 Not reported ~3.2 Pharmacological intermediates
3,5-Difluorobenzoic acid 3,5 (monophenyl) C₇H₄F₂O₂ 158.10 125–127 ~1.9 Reference standard, deuterated analogs
[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-difluoro-3-methoxy 3',5',3-methoxy C₁₄H₁₀F₂O₃ 264.22 Not reported ~3.5 Functionalized MOF synthesis

Biological Activity

3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cellular pathways, its antioxidant capabilities, and its potential therapeutic applications.

Chemical Structure

The compound is characterized by a biphenyl structure with two fluorine atoms at the 3-position of each phenyl ring and a carboxylic acid group at the para position. This unique configuration may influence its biological interactions and efficacy.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In comparative studies using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound demonstrated a concentration-dependent ability to neutralize free radicals. The effective concentration (EC50) values suggest that it is comparable to well-known antioxidants such as ascorbic acid .

CompoundEC50 (µM)Reference
This compound25
Ascorbic Acid20

Enzyme Inhibition

Inhibitory effects on key enzymes have also been documented. Specifically, studies have shown that this compound can inhibit d-amino acid oxidase (DAAO), an enzyme implicated in neurodegenerative diseases such as schizophrenia. The IC50 value for DAAO inhibition was significantly lower than that of standard inhibitors like benzoic acid, indicating strong potential for therapeutic applications in neurological disorders .

EnzymeIC50 (µM)Reference
DAAO15
Benzoic Acid60

Neuroprotective Effects

A study evaluated the neuroprotective properties of this compound in a murine model of oxidative stress. Mice treated with the compound showed reduced markers of oxidative damage and improved cognitive function compared to control groups. This suggests potential utility in treating neurodegenerative conditions .

Anticancer Activity

In vitro assays against various cancer cell lines revealed that the compound exhibits cytotoxic effects. Notably, it reduced cell viability in A549 lung cancer cells by more than 50% at concentrations lower than those required for non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is commonly employed:

Suzuki-Miyaura Cross-Coupling : React 3-fluorophenylboronic acid with a fluorinated bromobenzene derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., THF/DMF) at 80–100°C for 12–24 hours .

Carboxylation : Treat the biphenyl intermediate with CO₂ or a carboxylating agent (e.g., KCN) under acidic conditions.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (0.5–2 mol%), solvent polarity, and temperature to improve yield (typically 60–85%) .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns using 1H^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 19F^{19}F NMR (δ -110 to -120 ppm for fluorines) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to validate molecular weight (expected [M-H]⁻: 262.2 g/mol) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA; retention time ~8.2 minutes .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility :

SolventSolubility (mg/mL)
DMSO>50
Methanol~10
Water<1 (pH-dependent)
  • Storage : Store at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture (>1 year stability under inert gas) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of fluorine substituents?

  • Protocol :

Grow single crystals via slow evaporation in ethanol/water (1:1).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine structures using SHELXL, focusing on fluorine positional parameters and torsional angles between biphenyl rings .

  • Data Interpretation : Fluorine atoms at the 3,3' positions introduce steric hindrance, leading to dihedral angles of 15–25° between aromatic rings .

Q. What strategies mitigate decomposition during functionalization of the carboxylic acid group?

  • Approaches :

  • Protection/Deprotection : Use tert-butyl or methyl esters to shield the carboxyl group during reactions (e.g., amidation). Deprotect with TFA/water (95:5) .
  • Low-Temperature Reactions : Conduct acyl chloride formation at 0–5°C using SOCl₂ or oxalyl chloride to minimize side reactions .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Synthesis :

Combine this compound with Zn(NO₃)₂·6H₂O in DMF/ethanol (3:1) at 120°C for 48 hours.

Activate MOFs under vacuum (200°C, 12 hours).

  • Characterization : Analyze BET surface area (>1000 m²/g) and CO₂ adsorption capacity (~2.5 mmol/g at 1 bar) .

Q. How should researchers address discrepancies in reported NMR data for fluorinated biphenyls?

  • Resolution Steps :

Cross-reference solvent-specific shifts (e.g., DMSO-d₆ vs. CDCl₃).

Validate assignments using 13C^{13}C-19F^{19}F coupling constants (e.g., 2JCF2025Hz^2J_{CF} \approx 20–25 Hz) .

Compare with computational models (DFT calculations at B3LYP/6-31G* level) .

Data Contradiction Analysis

Q. Why do melting points vary across literature (e.g., 227–236°C vs. 240–245°C)?

  • Factors :

  • Purity : Impurities (e.g., residual solvents) lower observed melting points. Recrystallize from ethanol/water.
  • Polymorphism : Fluorine substituents may induce multiple crystalline forms. Use DSC to detect phase transitions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

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